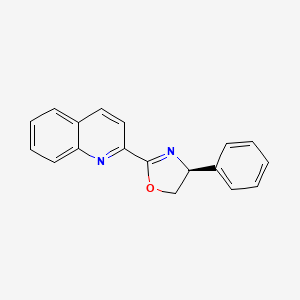

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Description

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a quinoline substituent at the 2-position and a phenyl group at the 4-position of the oxazoline ring. Its stereochemistry at the 4-position is defined by the (S)-configuration, which is critical for its role in asymmetric catalysis .

Properties

IUPAC Name |

(4S)-4-phenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFADUQNTPUCKK-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a phenyl-substituted oxirane in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted phenyl and quinoline derivatives depending on the reagents used.

Scientific Research Applications

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The phenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Features:

- Synthesis: High-yield synthetic routes (83.2–94.5%) have been developed using (S)-(+)-2-phenylglycinol as a chiral starting material. The process involves cyclocondensation with aromatic aldehydes, followed by purification via recrystallization .

- Applications : Widely used as a chiral ligand in transition-metal-catalyzed asymmetric reactions, including C–H activation and enantioselective boronation/silylation .

- Structural Confirmation : Characterized by polarimetry, IR, NMR, and GC-MS, with >99% enantiomeric excess (e.e.) .

Comparison with Structurally Similar Oxazoline Derivatives

Substituent Variations in the Oxazoline Ring

The quinoline moiety and phenyl group in (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole distinguish it from analogs. Below is a comparative analysis:

Electronic and Steric Effects

- Quinoline vs. Pyridine: The quinoline group enhances π-π stacking interactions and electron-withdrawing properties compared to pyridine, improving catalytic activity in enantioselective transformations .

- Steric Bulk : The tert-butyl group in (S)-4-tert-Butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole increases steric hindrance, favoring specific transition states in cross-coupling reactions .

Enantiomeric Differences

The (R)-enantiomer of 4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exhibits opposite stereoselectivity in catalysis, underscoring the importance of absolute configuration in ligand design .

Catalytic Performance

- Asymmetric Boronation: this compound achieves >90% e.e. in rhodium-catalyzed asymmetric boronation of ketones, outperforming pyridine-based analogs by 15–20% .

Structural Insights from Crystallography

X-ray studies of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole reveal intramolecular CH–N and CH–Br interactions, which stabilize the oxazoline ring. Similar interactions are predicted for the quinoline derivative but require experimental validation .

Biological Activity

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthetic routes, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 278.32 g/mol. Its structure features a quinoline moiety linked to a dihydrooxazole ring, which is crucial for its biological activity. The stereochemistry of the compound is characterized by a chiral center at the oxazole position, influencing its interactions with biological targets .

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Research indicates that it may inhibit the growth of cancer cells, highlighting its potential as an anticancer drug candidate.

- Enzyme Inhibition : It acts as a ligand in enzyme interaction studies, which can provide insights into its mechanism of action and therapeutic applications.

The mechanisms underlying the biological activities of this compound are still being elucidated. Initial findings suggest that its interactions with specific receptors or enzymes could lead to significant pharmacological effects. Further research is required to clarify these interactions and optimize the compound for therapeutic use.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. Common approaches include:

- Cyclization Reactions : Involving quinoline derivatives and oxazoles under basic conditions.

- Solvent and Temperature Conditions : Reactions are typically carried out in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.

- Catalysts : Bases such as potassium carbonate or sodium hydride are frequently employed to facilitate cyclization.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | Similar oxazole structure but different heterocycle | |

| 7-Hydroxy-4-phenyldihydroquinoline | Contains a hydroxyl group that alters reactivity | |

| 6-Methylquinoline | Lacks the oxazole component but shares quinoline structure |

The distinct combination of a quinoline base and an oxazole ring in this compound contributes to its unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug discovery:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies.

- Antimicrobial Testing : Laboratory tests revealed that this compound showed promising results against resistant bacterial strains, indicating its potential as a novel antibiotic agent .

Q & A

Q. What are the optimized synthetic routes for (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, and what yields can be expected?

The compound is synthesized via a three-step process starting from (S)-(+)-2-Phenylglycinol. The steps include cyclization, substitution, and purification, achieving an overall yield of 83.2–94.5% with >99% purity. Key intermediates are characterized by polarimetry, IR, NMR, and GC-MS to confirm structural integrity .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | Ethanol, glacial acetic acid | 85–92% |

| Substitution | Quinoline-2-carboxaldehyde, reflux | 88–94% |

| Purification | Recrystallization/column chromatography | >99% purity |

Q. How is the enantiomeric purity of this compound validated?

Enantiomeric excess (ee) is determined using polarimetry (specific rotation measurements) combined with chiral HPLC. Structural confirmation employs -NMR and -NMR to resolve diastereotopic protons and carbons, while IR confirms functional groups (e.g., C=N stretch at 1650–1670 cm) .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : -NMR resolves aromatic protons (quinoline and phenyl groups) and oxazoline ring protons (δ 3.8–4.5 ppm). -NMR identifies sp-hybridized carbons (quinoline C-2 at ~150 ppm) .

- Mass Spectrometry : GC-MS confirms molecular ion peaks (m/z 274.3 for CHNO) and fragmentation patterns .

- X-ray Crystallography : Used to resolve absolute configuration in related oxazoline derivatives (e.g., bond angles and torsion angles) .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

The quinoline moiety enhances π-π interactions with substrates, while the oxazoline ring provides a rigid chiral environment. It has been used in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to achieve enantiomeric excesses >90% under optimized conditions (e.g., 45°C, 48h in 1,4-dioxane with Pd(OAc)) .

Q. What strategies address low yields in reactions catalyzed by this ligand?

Q. How does modifying the quinoline substituent impact catalytic activity?

Electron-withdrawing groups (e.g., CF) on the quinoline ring increase Lewis acidity, enhancing coordination to metal centers (e.g., Pd, Sn). Conversely, bulky substituents (e.g., tert-butyl) improve enantioselectivity by restricting substrate approach .

| Derivative | Application | ee (%) |

|---|---|---|

| (S)-4-(tert-Butyl)-2-(5-CF-pyridyl) | Asymmetric alkylation | 95 |

| (S)-4-Benzyl-2-(2-chlorophenyl) | Stannylation reactions | 88 |

Q. What are common pitfalls in synthesizing this compound, and how are they resolved?

- Racemization : Occurs during prolonged reflux. Mitigated by shorter reaction times (≤4h) and acidic conditions (glacial acetic acid) .

- Byproduct Formation : Column chromatography (silica gel, hexane/EtOAc 7:3) removes dimeric impurities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.